molecular formula C18H14BrNO3 B2654303 (6-Bromo-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester CAS No. 333306-37-9

(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester

Cat. No. B2654303
CAS RN: 333306-37-9
M. Wt: 372.218
InChI Key: YMHJTCYLFAOJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester, also known as BOPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOPQ is a member of the quinoline family of compounds, which are known for their diverse range of biological activities.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Diuretic Agents : The synthesis of quinoline derivatives, including bromo-substituted compounds, has been explored for their diuretic activity. One study demonstrated that the diuretic activity of certain quinoline derivatives increases significantly compared to their non-brominated analogs, highlighting the potential of bromo-substituted quinolines in developing new diuretic drugs (Ukrainets, Golik, & Chernenok, 2013).

  • Development of Fluorescent Probes for Zinc(II) : The synthesis of quinoline-based zinc(II)-specific fluorophores has been reported, which are valuable tools for studying biological zinc(II) due to their selective fluorescence response. This research underscores the utility of quinoline esters in creating sensitive and selective probes for bioimaging and analytical applications (Mahadevan et al., 1996).

  • Antibacterial and Enzyme Inhibitory Properties : New hydrazone derivatives of quinoline, including bromo-substituted compounds, have been synthesized and tested for their antibacterial, acetylcholinesterase inhibitory, and antiviral activities. These findings suggest the potential of bromo-substituted quinolines in developing new therapeutic agents (Sen Gupta & Rastogi, 1986).

  • Acetylcholinesterase Inhibitors : Research into carbamic acid esters of quinolin-6-ol and tetrahydroquinolin-6-ols, which include bromo-substituted quinolines, has shown these compounds to be novel inhibitors of acetylcholinesterase. This discovery points to their potential use in treating neurodegenerative diseases such as Alzheimer's (Decker, 2007).

  • Antimicrobial and Antimalarial Agents : The synthesis and evaluation of bromo-substituted quinoline derivatives for antimicrobial and antimalarial activities have been explored, revealing the potential of these compounds in addressing resistant microbial strains and malaria. This research emphasizes the versatility of quinoline derivatives in medicinal chemistry (Parthasaradhi et al., 2015).

properties

IUPAC Name

methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHJTCYLFAOJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-yl)-acetic acid methyl ester

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